molecular formula C30H20N2O B14177215 [2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone CAS No. 922525-75-5

[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

Cat. No.: B14177215
CAS No.: 922525-75-5
M. Wt: 424.5 g/mol
InChI Key: PBGYQMDHFRSLML-UHFFFAOYSA-N
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Description

[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is a complex organic compound with the molecular formula C30H20N2O. This compound features a unique structure combining a biphenyl group with a pyridoindole moiety, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone typically involves multi-step organic reactionsKey reagents used in these reactions include 4-bromophenyl and 4-biphenylboronic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases .

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone involves its interaction with specific molecular targets. The biphenyl and pyridoindole groups allow it to bind to proteins or nucleic acids, potentially inhibiting or modifying their function. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone apart is its combination of biphenyl and pyridoindole groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

922525-75-5

Molecular Formula

C30H20N2O

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C30H20N2O/c33-30(29-28-25(18-19-31-29)24-11-6-7-13-27(24)32-28)26-12-5-4-10-23(26)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-19,32H

InChI Key

PBGYQMDHFRSLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)C4=NC=CC5=C4NC6=CC=CC=C56

Origin of Product

United States

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